molecular formula C11H10N2O3 B13785039 Quinoline, 6-ethyl-4-nitro-, 1-oxide CAS No. 86475-98-1

Quinoline, 6-ethyl-4-nitro-, 1-oxide

Cat. No.: B13785039
CAS No.: 86475-98-1
M. Wt: 218.21 g/mol
InChI Key: YUVZLZMEBUWWNR-UHFFFAOYSA-N
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Description

Quinoline, 6-ethyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a wide range of applications in medicinal and industrial chemistry. The presence of the nitro group and the ethyl group on the quinoline ring significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 6-ethyl-4-nitro-, 1-oxide typically involves the nitration of 6-ethylquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-ethyl-4-nitroquinoline is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the 1-oxide derivative.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, and they may involve the use of catalysts to enhance reaction rates and selectivity. The production facilities are equipped with advanced safety measures to handle the hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-ethyl-4-nitro-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Higher oxidation state derivatives of the nitro group.

    Reduction: 6-ethyl-4-aminoquinoline, 1-oxide.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Quinoline, 6-ethyl-4-nitro-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline, 6-ethyl-4-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The ethyl group and the quinoline ring can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which lacks the nitro and ethyl groups.

    4-Nitroquinoline 1-oxide: Similar structure but without the ethyl group.

    6-Ethylquinoline: Lacks the nitro group.

Uniqueness

Quinoline, 6-ethyl-4-nitro-, 1-oxide is unique due to the presence of both the nitro and ethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

86475-98-1

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

6-ethyl-4-nitro-1-oxidoquinolin-1-ium

InChI

InChI=1S/C11H10N2O3/c1-2-8-3-4-10-9(7-8)11(13(15)16)5-6-12(10)14/h3-7H,2H2,1H3

InChI Key

YUVZLZMEBUWWNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-]

Origin of Product

United States

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